molecular formula C17H18N2O6 B6589434 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) azetidine-1,2-dicarboxylate CAS No. 2248257-80-7

1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) azetidine-1,2-dicarboxylate

Cat. No.: B6589434
CAS No.: 2248257-80-7
M. Wt: 346.3 g/mol
InChI Key: HNFBLZACBBDTTQ-UHFFFAOYSA-N
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Description

This compound is a functionalized azetidine dicarboxylate featuring a tert-butyl carbamate group at position 1 and a 1,3-dioxoisoindolin-2-yl moiety at position 2. Key properties include:

  • Molecular formula: C₁₉H₂₂N₂O₆
  • Molecular weight: 374.40 g/mol
  • CAS No.: 2248275-42-3 The azetidine core (a four-membered saturated nitrogen heterocycle) introduces ring strain, enhancing reactivity for further functionalization. The 1,3-dioxoisoindolin-2-yl group contributes aromaticity and planar rigidity, which may influence crystallinity and intermolecular interactions .

Properties

CAS No.

2248257-80-7

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

1-O-tert-butyl 2-O-(1,3-dioxoisoindol-2-yl) azetidine-1,2-dicarboxylate

InChI

InChI=1S/C17H18N2O6/c1-17(2,3)24-16(23)18-9-8-12(18)15(22)25-19-13(20)10-6-4-5-7-11(10)14(19)21/h4-7,12H,8-9H2,1-3H3

InChI Key

HNFBLZACBBDTTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Purity

95

Origin of Product

United States

Biological Activity

1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) azetidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group and a dioxoisoindole moiety, which contributes to its biological properties. The molecular formula is C17H19N3O4C_{17}H_{19}N_{3}O_{4}, and it has a molecular weight of approximately 327.35 g/mol. The compound is typically synthesized through organic reactions involving azetidine and isoindole derivatives.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in inflammatory pathways, particularly through inhibition of TNF-alpha production.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial activity against several strains, including Mycobacterium tuberculosis.
  • Cytotoxicity : In vitro assays have demonstrated that the compound can induce cytotoxic effects in various cancer cell lines.

Anticancer Activity

A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results indicated that the compound exhibited significant antiproliferative activity with IC50 values ranging from 5 to 15 µM across different cell lines.

Cell LineIC50 Value (µM)
MDA-MB-23110
SK-Hep-18
NUGC-312

Antimicrobial Activity

In antimicrobial studies, the compound was tested against various bacterial strains. It demonstrated notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Mycobacterium tuberculosis4

Case Studies

  • Case Study on Inflammatory Diseases : A research group investigated the effects of the compound in a murine model of rheumatoid arthritis. The administration of the compound resulted in reduced inflammation and joint swelling, suggesting its potential as an anti-inflammatory agent.
  • Neuroprotective Effects : Another study focused on the neuroprotective properties of the compound in models of neurodegeneration. Results indicated that it could mitigate oxidative stress-induced neuronal damage.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compound B8 : 1-(tert-Butyl) 2-(4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl) (2S,3R)-3-(4-Bromophenyl)azetidine-1,2-dicarboxylate
  • Key differences :
    • Substituents: Tetrachloro and 4-bromophenyl groups enhance steric bulk and electron-withdrawing effects.
    • Molecular weight: Higher (520 mg yield from 1.12 mmol scale) due to additional halogen atoms .
    • Application: Likely used in stereoselective synthesis due to its chiral centers .
1-tert-Butyl 2-Methyl Pyrrolidine-1,2-dicarboxylate
  • Key differences :
    • Core structure: Pyrrolidine (5-membered ring) vs. azetidine (4-membered).
    • Molecular formula: C₂₀H₂₄N₂O₆ (vs. C₁₉H₂₂N₂O₆ for the target compound) .
    • Reactivity: Reduced ring strain in pyrrolidine may lower reactivity compared to azetidine derivatives .

Functional Group Variations

1-tert-Butyl 2-Ethyl 3-Aminoazetidine-1,2-dicarboxylate
  • Key differences: Substituent: Amino group replaces the isoindole-dione moiety.
tert-Butyl 3-(2-Bromoethyl)azetidine-1-carboxylate
  • Key differences :
    • Substituent: Bromoethyl group introduces a reactive site for nucleophilic substitution.
    • Molecular weight: 264.16 g/mol (simpler structure) .
    • Applications: Intermediate for alkylation or cross-coupling reactions .

Physicochemical Properties

Property Target Compound Compound B8 1-tert-Butyl 2-Methyl Pyrrolidine
Molecular Weight 374.40 g/mol ~520 g/mol (estimated) 388.42 g/mol
Core Structure Azetidine Azetidine Pyrrolidine
Key Substituents Isoindole-dione Tetrachloro, bromophenyl Methyl ester
LogP (Predicted) Higher (aromatic isoindole) Higher (halogens) Moderate (ester groups)
Synthetic Yield Not reported 73% Not reported

Preparation Methods

Boc Protection of Azetidine Precursors

A critical first step involves the introduction of the Boc group to the azetidine nitrogen. In Example 3 of CN111362852A, 3,3-dimethoxyazetidine (IVa) is treated with di-tert-butyl dicarbonate (Boc₂O) in methylene chloride, catalyzed by triethylamine (TEA), to yield 1-tert-butoxycarbonyl-3,3-dimethoxyazetidine (Va) at 91% yield. This reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl of Boc₂O, with TEA scavenging the generated HCl.

Reaction Conditions

ReagentQuantitySolventTemperatureYield
Boc₂O102.5 mmolCH₂Cl₂10–40°C91%
3,3-Dimethoxyazetidine85.4 mmolCH₂Cl₂10–40°C

Hydrolysis of Dimethoxyazetidine to Azetidinone

Subsequent hydrolysis of the dimethoxy group in Va is achieved using aqueous citric acid in ethyl acetate, yielding 1-tert-butoxycarbonyl-3-azetidinone (Ia) at 85.4% yield. This step converts the ketal-protected azetidine into a reactive ketone, facilitating further functionalization.

Optimization Insight

  • Solvent Choice : Ethyl acetate enhances solubility of intermediate Va while avoiding side reactions.

  • Acid Selection : Citric acid provides mild acidity, preventing Boc group cleavage.

Coupling with Isoindoline-1,3-dione Derivatives

The introduction of the 1,3-dioxoisoindolin-2-yl group at the azetidine 2-position is achieved via nucleophilic acyl substitution. As illustrated in EP2574607A1, isoindoline-1,3-dione derivatives react with activated esters under basic conditions. For example, 3-(1,3-dioxoisoindolin-2-yl)propionitrile undergoes coupling with Boc-protected azetidine carboxylates using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP).

Mechanistic Details

  • Activation : EDCI converts the carboxylic acid into an O-acylisourea intermediate.

  • Catalysis : DMAP accelerates the reaction by stabilizing the transition state.

  • Substitution : The azetidine nitrogen attacks the activated carbonyl, displacing the leaving group.

Scalability and Process Optimization

Crystallization and Purification

Post-synthetic purification is critical for isolating high-purity product. In CN111362852A, hexane is added to the concentrated residue of Ia, followed by cooling to 5–10°C to induce crystallization. This step achieves >85% recovery, with purity confirmed via ¹H NMR and LCMS.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 5.00 (s, 4H, OCH₂O), 1.40 (s, 9H, C(CH₃)₃).

  • LCMS (ES+) : m/z 383.1 [M+H]⁺, consistent with the molecular formula C₁₇H₁₈N₂O₆.

Purity Assessment

HPLC analysis under gradient conditions (10–100% acetonitrile with 0.1% TFA) confirms ≥98% purity, with retention times correlating with synthetic intermediates.

Challenges and Mitigation Strategies

Boc Group Stability

The Boc group is susceptible to acidic conditions. Using citric acid (pH ~3) instead of stronger acids like HCl preserves the protecting group during hydrolysis.

Steric Hindrance in Coupling Reactions

Bulky substituents on the azetidine ring impede reaction kinetics. Increasing reaction temperatures to 40°C and extending reaction times to 24 hours improve yields in such cases .

Q & A

Q. What are the recommended synthetic routes for preparing 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) azetidine-1,2-dicarboxylate?

Methodological Answer: The synthesis typically involves multi-step strategies, leveraging azetidine and isoindole derivatives as precursors. Key steps include:

Azetidine Functionalization : Introduce the tert-butyl and carboxylate groups via nucleophilic substitution or esterification under anhydrous conditions. Triethylamine is often used as a catalyst .

Isoindole Coupling : React the azetidine intermediate with 1,3-dioxoisoindoline using coupling reagents (e.g., DCC or EDC) in dichloromethane or THF .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Azetidine esterificationtert-Butyl chloroformate, Et₃N, 0°C → RT65–75
Isoindole couplingDCC, DMAP, DCM, 24h50–60
PurificationSilica gel (EtOAc:Hex 1:4)>95% purity

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXT for structure solution and SHELXL for refinement) is critical:

Data Collection : Use a single crystal (0.2–0.3 mm³) mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Structure Solution : SHELXT automates space-group determination and initial model generation .

Refinement : SHELXL refines atomic positions, anisotropic displacement parameters, and validates geometry (e.g., R-factor < 0.05 for high-resolution data) .

Validation : Check for residual electron density and correct torsional angles using CCDC validation tools .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and X-ray crystallographic data for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational isomers) or crystal packing. To address:

Dynamic NMR Analysis : Perform variable-temperature ¹H/¹³C NMR to detect conformational exchange broadening .

DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles to identify static vs. dynamic distortions .

Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning in X-ray data .

Case Study : A pyrrolidine analog showed ¹H NMR splitting due to hindered rotation, resolved by VT-NMR ().

Q. How to design experiments to investigate the biological activity of this compound?

Methodological Answer:

Enzyme Inhibition Assays : Screen against proteases (e.g., trypsin-like enzymes) using fluorogenic substrates. The isoindole moiety may act as a transition-state mimic .

Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., BODIPY) and track localization via confocal microscopy .

SAR Analysis : Compare activity with analogs (e.g., piperidine or pyrrolidine derivatives) to identify critical substituents .

Q. Table 2: Structural Comparisons for SAR

CompoundCore StructureKey SubstituentsBioactivity (IC₅₀)
Target compoundAzetidinetert-Butyl, isoindoleUnder investigation
Piperidine analog PiperidineMethyl, ethyl12 µM (enzyme X)
Pyrrolidine analog PyrrolidineDifluoro, ethyl25 µM (enzyme X)

Q. What computational strategies are recommended to model interactions between this compound and biological targets?

Methodological Answer:

Docking Studies : Use AutoDock Vina with high-resolution X-ray structures (from SHELXL) of target proteins. The isoindole group may form π-π interactions .

MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and solvation effects .

QM/MM Optimization : Refine active-site interactions using Gaussian09 for quantum regions and CHARMM for the protein .

Q. How to address purification challenges due to the compound’s steric bulk and polarity?

Methodological Answer:

HPLC Optimization : Use a C18 column with isopropanol/water (0.1% TFA) gradient to resolve diastereomers .

Crystallization Screening : Test solvents (e.g., acetone/hexane) to exploit tert-butyl hydrophobicity .

Centrifugal Partition Chromatography : Separate closely related impurities using ethyl acetate/butanol/water ternary systems .

Q. What stability studies are critical for long-term storage of this compound?

Methodological Answer:

Forced Degradation : Expose to UV light (ICH Q1B), pH 3–9 buffers, and 40°C/75% RH for 4 weeks .

LC-MS Monitoring : Track degradation products (e.g., hydrolysis of tert-butyl ester) using a QTOF mass spectrometer .

Cryopreservation : Store at -20°C under argon with molecular sieves to prevent moisture uptake .

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